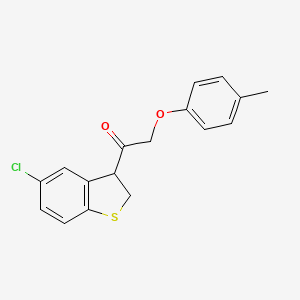
Palladium--ytterbium (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palladium–ytterbium (1/1) is a bimetallic compound consisting of palladium and ytterbium in a 1:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including catalysis and materials science. The combination of palladium, a noble metal, and ytterbium, a rare earth element, results in a material with enhanced catalytic and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Palladium–ytterbium (1/1) can be synthesized using various methods, including the sodium borohydride reduction method. In this method, palladium and ytterbium salts are reduced in the presence of sodium borohydride, resulting in the formation of the bimetallic compound . The reaction conditions typically involve an alkaline medium to facilitate the reduction process.
Industrial Production Methods: Industrial production of palladium–ytterbium (1/1) involves the optimization of reaction conditions to ensure high yield and purity. The use of carbon black or titanium suboxide as supports can enhance the dispersion of the bimetallic particles, improving their catalytic activity . Quality control measures are essential to ensure the consistency and reliability of the produced compound.
Análisis De Reacciones Químicas
Types of Reactions: Palladium–ytterbium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of both palladium and ytterbium, which contribute to the compound’s reactivity.
Common Reagents and Conditions:
Oxidation: Palladium–ytterbium (1/1) can be oxidized in the presence of oxygen or other oxidizing agents. The reaction conditions typically involve elevated temperatures and the use of catalysts to enhance the reaction rate.
Reduction: The compound can be reduced using reducing agents such as hydrogen or sodium borohydride.
Substitution: Palladium–ytterbium (1/1) can undergo substitution reactions with various organic and inorganic compounds. These reactions are typically carried out in the presence of suitable solvents and catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides of palladium and ytterbium, while reduction reactions may yield metallic palladium and ytterbium.
Aplicaciones Científicas De Investigación
Palladium–ytterbium (1/1) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including methanol oxidation and hydrogenation reactions. Its unique catalytic properties make it a valuable material for developing new catalytic processes.
Biology: Palladium–ytterbium (1/1) is being explored for its potential use in biological applications, such as drug delivery and imaging
Medicine: The compound is being investigated for its potential use in medical applications, including cancer treatment and diagnostic imaging
Industry: Palladium–ytterbium (1/1) is used in various industrial applications, including the production of fuel cells and sensors.
Mecanismo De Acción
The mechanism of action of palladium–ytterbium (1/1) involves its interaction with various molecular targets and pathways. The compound’s catalytic activity is primarily due to the presence of palladium, which facilitates various chemical reactions. Ytterbium enhances the compound’s electronic properties, contributing to its overall reactivity .
Molecular Targets and Pathways:
Catalysis: Palladium–ytterbium (1/1) acts as a catalyst by providing active sites for chemical reactions.
Biological Interactions: The compound’s interaction with biological molecules involves its ability to bind to specific molecular targets, such as proteins and nucleic acids. This interaction can influence various biological pathways, making the compound a potential candidate for drug development and other biomedical applications.
Comparación Con Compuestos Similares
Palladium–platinum: This compound is known for its excellent catalytic properties, particularly in hydrogenation reactions. it is more expensive than palladium–ytterbium (1/1) due to the high cost of platinum.
Palladium–nickel: This compound is used in various catalytic applications, including hydrogenation and oxidation reactions. It is less expensive than palladium–platinum but may have lower catalytic efficiency.
Palladium–ruthenium: This compound is known for its high catalytic activity in various chemical reactions. it is also more expensive than palladium–ytterbium (1/1) due to the high cost of ruthenium.
Uniqueness of Palladium–ytterbium (1/1): Palladium–ytterbium (1/1) is unique due to its combination of palladium’s catalytic properties and ytterbium’s electronic properties. This combination results in a compound with enhanced catalytic efficiency and stability, making it a valuable material for various scientific and industrial applications .
Propiedades
Número CAS |
39474-06-1 |
|---|---|
Fórmula molecular |
PdYb |
Peso molecular |
279.47 g/mol |
Nombre IUPAC |
palladium;ytterbium |
InChI |
InChI=1S/Pd.Yb |
Clave InChI |
MDJVFIQQTSXTQM-UHFFFAOYSA-N |
SMILES canónico |
[Pd].[Yb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


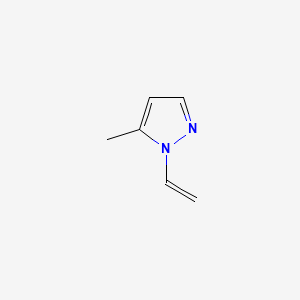
![7,7-Dimethylbicyclo[4.1.1]octan-3-one](/img/structure/B14661416.png)
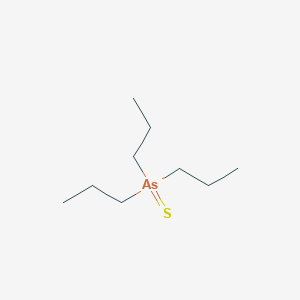
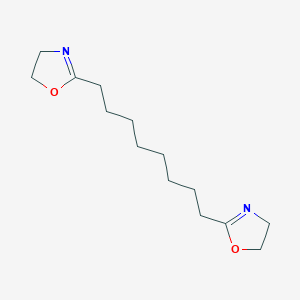
![4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-ol](/img/structure/B14661431.png)
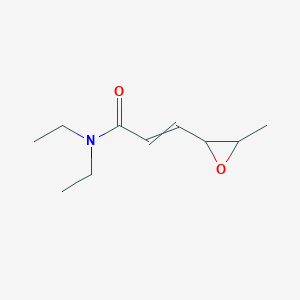
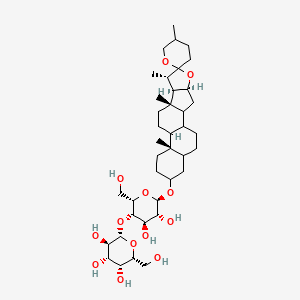



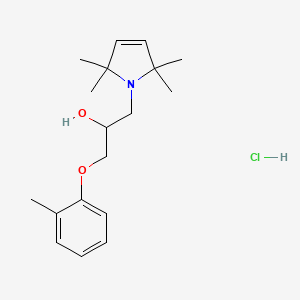
![Piperidine, 1-[(4-methylphenyl)azo]-](/img/structure/B14661485.png)
![(1R,2R)-5-Methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14661487.png)
